Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-
Overview
Description
Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- is a chemical compound that has been extensively studied for its applications in scientific research. It is commonly referred to as CMCD, and is a potent inhibitor of protein kinase C (PKC). Additionally, we will explore potential future directions for research involving CMCD.
Mechanism of Action
CMCD exerts its anti-cancer effects by inhibiting Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-, an enzyme that is involved in the regulation of cell growth and proliferation. By inhibiting Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-, CMCD disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CMCD has also been shown to have other biochemical and physiological effects. It has been identified as a potent inhibitor of platelet aggregation, which may have implications for the treatment of cardiovascular disease. Additionally, CMCD has been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMCD in lab experiments is its specificity for Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- inhibition. This allows researchers to study the effects of Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- inhibition on various cellular processes without the confounding effects of other signaling pathways. However, one limitation of using CMCD is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research involving CMCD. One area of interest is in the development of novel cancer therapies that target Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-. Additionally, researchers may explore the potential applications of CMCD in the treatment of other diseases, such as cardiovascular and neurological disorders. Finally, further studies may be conducted to better understand the mechanism of action of CMCD and its potential side effects.
Scientific Research Applications
CMCD has been extensively studied for its applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been identified as a potential therapeutic agent for the treatment of various types of cancer, including breast, prostate, and lung cancer.
properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-6-8(11)4-5-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVGSVMRNBIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338911 | |
Record name | Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15441-92-6 | |
Record name | Urea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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